![molecular formula C10H14BNO3 B1387069 (4-Isobutyramidophenyl)boronic acid CAS No. 874219-50-8](/img/structure/B1387069.png)
(4-Isobutyramidophenyl)boronic acid
Overview
Description
“(4-Isobutyramidophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO3 . It is also known by other names such as “4-Isobutyramidobenzeneboronic acid”, “4-(Isobutyramido)benzeneboronic acid”, and "[4-(2-methylpropanoylamino)phenyl]boronic acid" . It is a useful intermediate in pharmaceuticals and is an important chemical building block employed in cross-coupling reactions .
Molecular Structure Analysis
The InChI code for “(4-Isobutyramidophenyl)boronic acid” is 1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
. The Canonical SMILES is B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O
.
Physical And Chemical Properties Analysis
“(4-Isobutyramidophenyl)boronic acid” has a molecular weight of 207.04 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 69.6 Ų . The exact mass and monoisotopic mass are 207.1066735 g/mol .
Scientific Research Applications
Sensing Applications
(4-Isobutyramidophenyl)boronic acid can be used in the development of fluorescent sensors for detecting catechol and its amino-derivatives like dopamine, DOPA, and DOPAC. These sensors operate through optical or electrochemical methods and are valuable in biological and chemical analysis .
Organic Synthesis
This boronic acid derivative is utilized in organic reactions, particularly in electrophilic trapping of arylmetal intermediates from aryl halides using Grignard reagents or through lithium–halogen exchange .
Click Chemistry
In the realm of click reactions, which are significant for their efficiency and specificity, (4-Isobutyramidophenyl)boronic acid is applied in the synthesis of compounds containing the boronic acid moiety, expanding its utility in pharmaceuticals and materials science .
Biosensing Platforms
Boronic acid-based materials, including (4-Isobutyramidophenyl)boronic acid, are critical in biosensors for detecting cis-diol-containing biological species. This includes a wide array of targets such as ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells .
Safety and Hazards
When handling “(4-Isobutyramidophenyl)boronic acid”, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
The primary target of (4-Isobutyramidophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (4-Isobutyramidophenyl)boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
It’s known that the compound is used in the sm coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of (4-Isobutyramidophenyl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a significant process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of (4-Isobutyramidophenyl)boronic acid can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
properties
IUPAC Name |
[4-(2-methylpropanoylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWRRIVRDITVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657413 | |
Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isobutyramidophenyl)boronic acid | |
CAS RN |
874219-50-8 | |
Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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